(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride typically involves the reaction of a bicyclic precursor with an amine source. One common method includes the use of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol as a starting material, which is then reacted with an amine under acidic conditions to form the desired amine hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions may result in various substituted amine products .
Scientific Research Applications
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The bicyclic structure may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride: A similar compound with a different substitution pattern on the bicyclic ring.
1-[4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride: Another related compound with a difluoromethyl group.
Uniqueness
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-2-3-8(4-7,5-9)10-6-7;/h2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUUQAPIOZEEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.